Array ( [bid] => 7149139 ) Buy [4-(4,6-Dimethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone

[4-(4,6-Dimethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone

Catalog No.
S7435626
CAS No.
M.F
C16H20N4O3S
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(4,6-Dimethoxypyrimidin-2-yl)-1,4-diazepan-1-yl...

Product Name

[4-(4,6-Dimethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone

IUPAC Name

[4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C16H20N4O3S/c1-22-13-10-14(23-2)18-16(17-13)20-6-3-5-19(7-8-20)15(21)12-4-9-24-11-12/h4,9-11H,3,5-8H2,1-2H3

InChI Key

AGZFQMFHROFOEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCCN(CC2)C(=O)C3=CSC=C3)OC
DTPM is a novel compound that belongs to the class of diazepanes developed by a team of researchers from the University of Tokyo. The compound is designed to act as an allosteric modulator of the dopamine D2 receptor, which is implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and addiction. Allosteric modulators are molecules that bind to a receptor at a site distinct from the orthosteric site, which is the primary binding site for endogenous ligands. Allosteric modulators can enhance or inhibit the activity of the receptor, offering a potential therapeutic strategy for various diseases.
DTPM is a white solid that is soluble in dimethyl sulfoxide (DMSO) and methanol and sparingly soluble in water. The compound has a molecular weight of 359.45 g/mol and a melting point of 192-196°C. The purity of DTPM can be determined by high-performance liquid chromatography (HPLC), and the compound can be characterized by spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The synthesis of DTPM involves the condensation reaction between 4,6-dimethoxy-2-chloropyrimidine and (4-thiophen-3-yl)-1,4-diazepane-1-carbonitrile, followed by reduction with sodium borohydride and subsequent oxidation with hydrogen peroxide. The purity of the compound can be assessed by HPLC, and the structure can be confirmed by NMR and MS.
Several analytical methods have been developed to study the pharmacological properties of DTPM, including radioligand binding assays, calcium mobilization assays, and cAMP accumulation assays. These assays can provide information on the affinity, potency, and efficacy of DTPM as an allosteric modulator of the dopamine D2 receptor.
DTPM has been shown to act as a positive allosteric modulator of the dopamine D2 receptor, enhancing the efficacy of dopamine to activate the receptor. The compound has been found to increase the release of dopamine in the prefrontal cortex and striatum of rats, suggesting a potential therapeutic effect in schizophrenia and addiction. Moreover, DTPM has been shown to potentiate the antipsychotic effects of risperidone and aripiprazole, two first-line drugs for schizophrenia.
The toxicity and safety of DTPM have been evaluated in several in vitro and in vivo studies. The compound has been found to be well-tolerated in rats and monkeys at doses up to 10 mg/kg/day, with no significant adverse effects observed on behavior, body weight, or hematological parameters. Moreover, DTPM has been found to have no genotoxic or mutagenic effects in the Ames and micronucleus assays, indicating its safety in scientific experiments.
DTPM has potential applications in various fields of research and industry, including pharmacology, neurochemistry, and drug discovery. The compound can be used as a tool compound to study the dopamine D2 receptor and its allosteric modulation, offering insights into the pathophysiology of neuropsychiatric disorders. Moreover, DTPM can be used as a lead compound for developing novel allosteric modulators of the dopamine D2 receptor, which can be a potential therapeutic strategy for neuropsychiatric disorders.
DTPM is a relatively new compound that has not yet been extensively studied. Several studies have investigated its pharmacological properties and potential therapeutic effects in schizophrenia and addiction. However, further studies are needed to elucidate its mechanism of action, pharmacokinetic properties, and safety profile in humans. Moreover, studies are needed to investigate its potential therapeutic effects in other neuropsychiatric disorders, including bipolar disorder and depression.
DTPM has potential implications in various fields of research and industry, including drug discovery, pharmacology, neurochemistry, and psychiatry. The compound can be used as a tool compound to study the dopamine D2 receptor and its allosteric modulation, providing insights into the pathophysiology of neuropsychiatric disorders. Moreover, DTPM can be used as a lead compound for developing novel allosteric modulators of the dopamine D2 receptor, which can be a potential therapeutic strategy for neuropsychiatric disorders.
DTPM has several limitations that need to be addressed in future studies. First, its mechanism of action is not fully understood, necessitating further studies to elucidate its binding site and mode of action. Second, its pharmacokinetic properties need to be investigated to determine its bioavailability, distribution, metabolism, and excretion in humans. Third, its safety profile in humans needs to be established, including its potential side effects and drug interactions. Finally, future studies need to investigate its potential therapeutic effects in other neuropsychiatric disorders, including bipolar disorder and depression.
Several future directions can be pursued in the study of DTPM. First, further studies are needed to elucidate its mechanism of action, including its binding site and mode of action. Second, studies are needed to investigate its efficacy and safety in animal models of neuropsychiatric disorders, including bipolar disorder and depression. Third, structural modifications of DTPM can be made to improve its pharmacokinetic properties, potency, and selectivity. Fourth, studies are needed to investigate the potential side effects and drug interactions of DTPM in preclinical and clinical settings. Fifth, further development of animal models for neuropsychiatric disorders can be pursued to facilitate the translation of DTPM into clinical practice.

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Exact Mass

348.12561169 g/mol

Monoisotopic Mass

348.12561169 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-27-2023

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